(3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one

Catalog No.
S730083
CAS No.
361460-40-4
M.F
C32H47NO5
M. Wt
525.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-...

CAS Number

361460-40-4

Product Name

(3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one

IUPAC Name

(3S,5S)-5-[(1S,3S)-1-(benzylamino)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one

Molecular Formula

C32H47NO5

Molecular Weight

525.7 g/mol

InChI

InChI=1S/C32H47NO5/c1-22(2)26(17-25-13-14-29(36-6)31(18-25)37-16-10-15-35-5)19-28(33-21-24-11-8-7-9-12-24)30-20-27(23(3)4)32(34)38-30/h7-9,11-14,18,22-23,26-28,30,33H,10,15-17,19-21H2,1-6H3/t26-,27-,28-,30-/m0/s1

InChI Key

VKRISSPATUPHFJ-NUISNXNRSA-N

SMILES

CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3

Canonical SMILES

CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3

Isomeric SMILES

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3
  • Origin: The origin of this specific molecule is unknown. It likely stems from synthetic organic chemistry research, potentially designed with a specific biological target in mind.
  • Significance: Due to the lack of information, it's impossible to determine its current significance in scientific research. However, the presence of a dihydrofuran ring and functional groups like benzylamine and methoxy moieties suggest potential for biological activity.

Molecular Structure Analysis

  • Key features:
    • The molecule contains a dihydrofuran ring, a five-membered heterocycle with one oxygen atom. Dihydrofuran rings are found in natural products and can be involved in various biological processes [].
    • A benzylamine group (attached to the C1 position) indicates a basic functionality.
    • Two methoxy groups (one on a phenyl ring and another on a propoxy chain) suggest potential for hydrogen bonding and increased water solubility.
    • The molecule also has a stereocenters with specific configurations (3S, 5S and 1S, 3S) which can be crucial for biological activity.

Chemical Reactions Analysis

  • Synthesis: Information on the specific synthesis of this compound is unavailable. However, dihydrofuran rings can be synthesized through various organic reactions, potentially involving cyclization and reduction steps. The benzylamine and methoxy functionalities could be introduced through further functionalization reactions.
  • Decomposition: The decomposition pathways for this molecule are unknown. However, dihydrofuran rings can undergo hydrolysis under acidic or basic conditions []. The benzylamine and methoxy groups might also undergo cleavage reactions depending on the conditions.

Physical And Chemical Properties Analysis

  • The presence of the dihydrofuran ring and the propoxy chain suggests moderate polarity.
  • The methoxy groups could increase water solubility compared to a non-polar molecule.
  • The overall size and complexity of the molecule suggest a relatively high molecular weight and potentially a high boiling point.

XLogP3

6.8

Wikipedia

(3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one

Dates

Modify: 2023-08-15

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